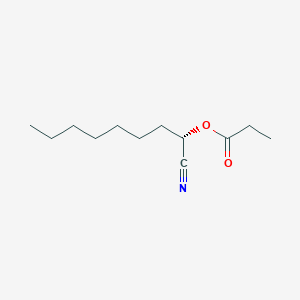
1H-Indole-2-carboxamide, N-(6-hydroxyhexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxamide, N-(6-hydroxyhexyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . The presence of the carboxamide moiety at the 2-position of the indole ring enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a potent inhibitor in many biological systems .
Vorbereitungsmethoden
The synthesis of 1H-Indole-2-carboxamide, N-(6-hydroxyhexyl)- typically involves the following steps:
Starting Materials: The synthesis begins with indole, which is commercially available or can be synthesized from aniline derivatives.
Carboxylation: The indole is carboxylated at the 2-position using a carboxylating agent such as carbon dioxide in the presence of a strong base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Analyse Chemischer Reaktionen
1H-Indole-2-carboxamide, N-(6-hydroxyhexyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted indole derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxamide, N-(6-hydroxyhexyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Indole-2-carboxamide, N-(6-hydroxyhexyl)- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound forms hydrogen bonds with the active sites of enzymes, inhibiting their activity.
Protein Binding: It binds to proteins, altering their conformation and function.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-2-carboxamide, N-(6-hydroxyhexyl)- can be compared with other indole derivatives such as:
1H-Indole-2-carboxamide: Lacks the hydroxyhexyl group, resulting in different biological activities and binding properties.
5-Chloro-N-Phenyl-1H-Indole-2-carboxamide: Contains a chloro and phenyl group, which enhances its glycogen phosphorylase inhibitory activity.
Indole-3-carboxamide: Substituted at the 3-position, leading to different reactivity and biological effects.
The uniqueness of 1H-Indole-2-carboxamide, N-(6-hydroxyhexyl)- lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
672333-06-1 |
|---|---|
Molekularformel |
C15H20N2O2 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
N-(6-hydroxyhexyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H20N2O2/c18-10-6-2-1-5-9-16-15(19)14-11-12-7-3-4-8-13(12)17-14/h3-4,7-8,11,17-18H,1-2,5-6,9-10H2,(H,16,19) |
InChI-Schlüssel |
GVXWRMNUFGFSQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetamide, 2,2,2-trifluoro-N-[4-(phenylamino)phenyl]-](/img/structure/B15162437.png)



![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)
![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)

![N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine](/img/structure/B15162495.png)
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)


![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
